Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a research compound. Its molecular formula is C16H23NO3 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its InChI Code: 1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-5-6-14(17)12-7-9-13(19-4)10-8-12/h7-10,14H,5-6,11H2,1-4H3 . The compound has a molecular weight of 277.36 .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . Its physical form and other properties like solubility, melting point, boiling point, etc., are not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis and Potential Drug Applications
Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate and its analogs have been extensively studied in the context of medicinal chemistry. For instance, compounds like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized from similar structures, have shown promising anti-inflammatory and analgesic properties, and some exhibit dual inhibitory activity on prostaglandin and leukotriene synthesis. These compounds have been considered for clinical applications due to their safety profile and efficacy (Ikuta et al., 1987).
Crystallography and Molecular Structure
The study of the molecular and crystal structure of compounds related to this compound provides insights into their chemical behavior and potential applications. For example, tert-Butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate exhibits a unique envelope conformation in its pyrrolidinone ring, with specific arrangements of its tert-butyl carbonate and 4-methoxyphenyl groups (Mohammat et al., 2008).
Synthetic Methods and Applications
In organic synthesis, methods for creating this compound derivatives have been explored. For instance, the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy demonstrates the versatility of this compound in producing chiral pyrrolidines, which are important in drug synthesis (Chung et al., 2005).
Supramolecular Chemistry and Interactions
The study of this compound analogs also contributes to the understanding of supramolecular chemistry. Investigations into the crystal structure and weak intermolecular interactions such as C-H⋯O/C-H⋯π present in the structure of these analogs have revealed the significance of these interactions in determining the conformation and assembly of molecules (Samipillai et al., 2016).
Mechanism of Action
Target of Action
Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a complex organic compound Compounds with similar structures have been shown to exhibit a wide spectrum of biological activities .
Mode of Action
It’s worth noting that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit α-glucosidase, which is key for the treatment of type 2 diabetes mellitus and other diseases such as cancer .
Result of Action
Compounds with similar structures have been shown to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s worth noting that the compound should be stored in a sealed, dry environment at 2-8°c .
Properties
IUPAC Name |
tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-5-6-14(17)12-7-9-13(19-4)10-8-12/h7-10,14H,5-6,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSPMVQBNBDWRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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